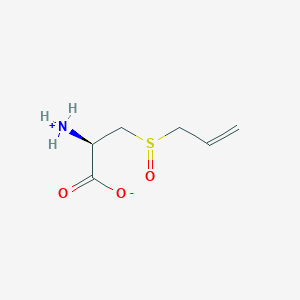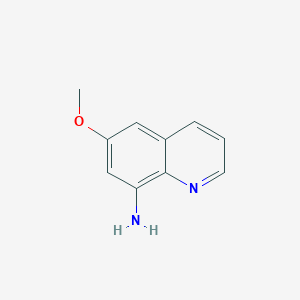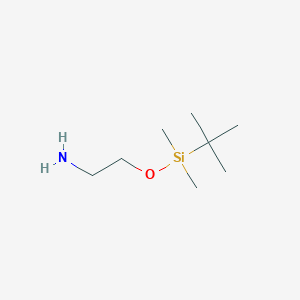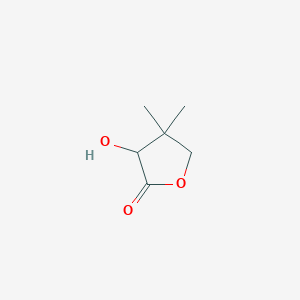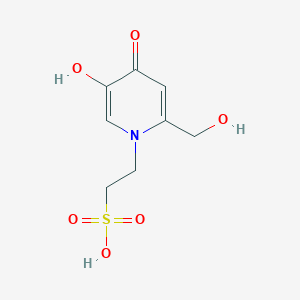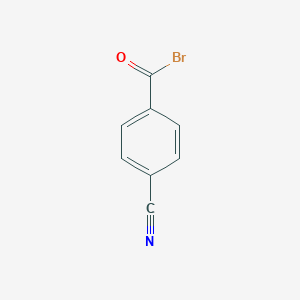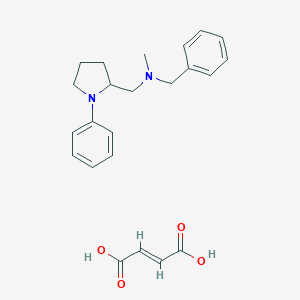
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate, also known as Desoxypipradrol, is a psychostimulant drug that has been used in scientific research. It is a derivative of the compound pipradrol and has a similar chemical structure to methylphenidate. Desoxypipradrol has been found to have potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
作用機序
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol acts as a norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in increased stimulation of the central nervous system. (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has also been found to increase the release of dopamine and norepinephrine in certain brain regions.
生化学的および生理学的効果
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and reduce food intake. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve cognitive performance and attention, as well as reduce hyperactivity in individuals with ADHD.
実験室実験の利点と制限
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, including its high potency and selectivity for norepinephrine and dopamine transporters. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential to cause adverse effects such as cardiovascular and psychiatric events.
将来の方向性
Future research on (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol could focus on its potential therapeutic effects in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies could investigate the long-term effects of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol use, as well as its potential for abuse and dependence. Finally, research could focus on the development of safer and more effective derivatives of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol for clinical use.
In conclusion, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol is a psychostimulant drug that has potential therapeutic effects in the treatment of ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of norepinephrine and dopamine in the brain, leading to increased stimulation of the central nervous system. While (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, it also has several limitations and potential adverse effects. Future research could focus on its potential therapeutic effects in other neurological and psychiatric disorders, as well as the development of safer and more effective derivatives for clinical use.
合成法
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol can be synthesized through the reaction of 2-benzylpyrrolidine with methylamine, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with fumaric acid to form the fumarate salt.
科学的研究の応用
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been used in scientific research to investigate its potential therapeutic effects in the treatment of ADHD and narcolepsy. It has been found to increase locomotor activity and improve cognitive performance in animal models of ADHD. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve attention and reduce hyperactivity in individuals with ADHD.
特性
CAS番号 |
142469-76-9 |
|---|---|
製品名 |
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate |
分子式 |
C19H24N2.C4H4O4 |
分子量 |
396.5 g/mol |
IUPAC名 |
N-benzyl-N-methyl-1-(1-phenylpyrrolidin-2-yl)methanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H24N2.C4H4O4/c1-20(15-17-9-4-2-5-10-17)16-19-13-8-14-21(19)18-11-6-3-7-12-18;5-3(6)1-2-4(7)8/h2-7,9-12,19H,8,13-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
OFXWMXLNWUDFOG-WLHGVMLRSA-N |
異性体SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
同義語 |
2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(phenylmethyl)-, (-)-, ( E)-2-butenedioate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



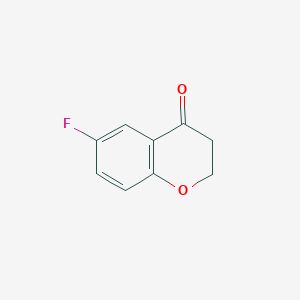
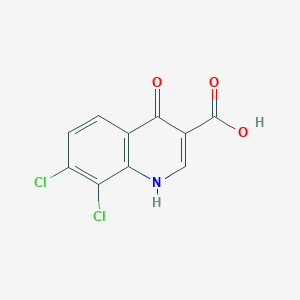
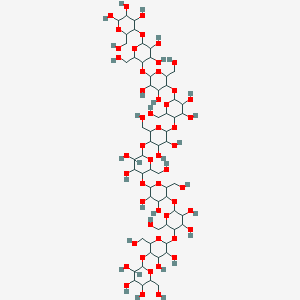
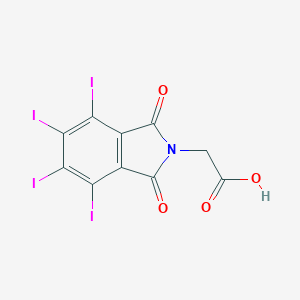
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
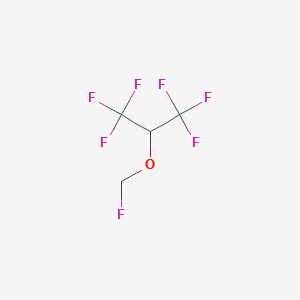
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
